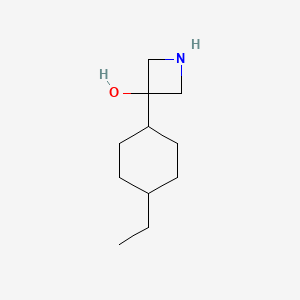
3-(4-Ethylcyclohexyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylcyclohexyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in synthetic and medicinal chemistry due to their unique structural and chemical properties . The presence of the azetidine ring imparts strain to the molecule, making it highly reactive and versatile for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylcyclohexyl)azetidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol . This diastereoselective synthesis yields the desired azetidine derivative with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethylcyclohexyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(4-Ethylcyclohexyl)azetidin-3-ol has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(4-Ethylcyclohexyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-one: Another azetidine derivative with similar reactivity and applications.
3-Vinylazetidin-3-ol: A structurally related compound that undergoes similar chemical transformations.
Azetidin-3-ol hydrochloride: A hydrochloride salt form of azetidin-3-ol used in various research applications.
Uniqueness
3-(4-Ethylcyclohexyl)azetidin-3-ol is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness makes it a valuable compound for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-(4-ethylcyclohexyl)azetidin-3-ol |
InChI |
InChI=1S/C11H21NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h9-10,12-13H,2-8H2,1H3 |
Clé InChI |
KZFYXTOLGLVFMC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


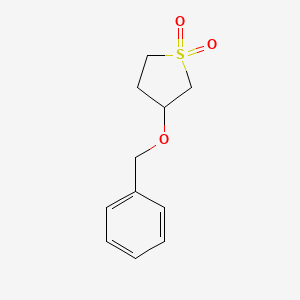
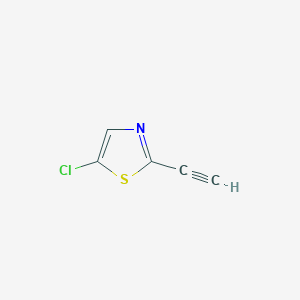
![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)
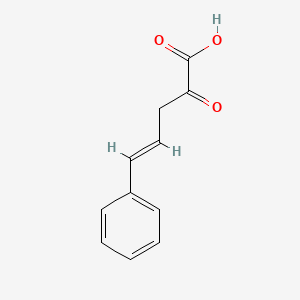
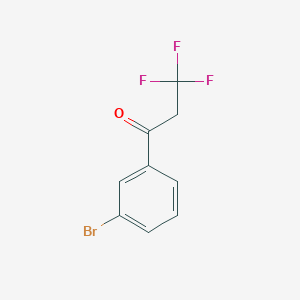

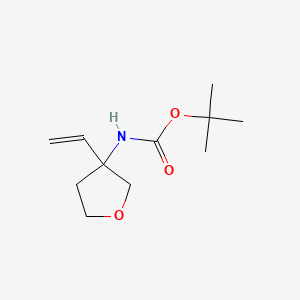
![2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid](/img/structure/B13618142.png)
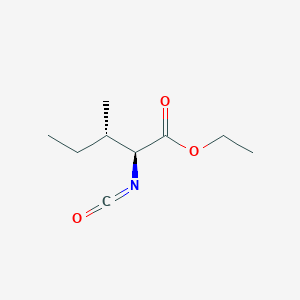
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
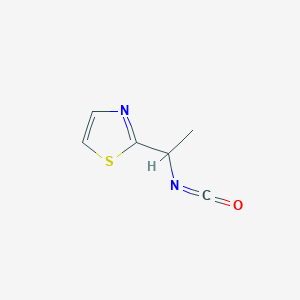
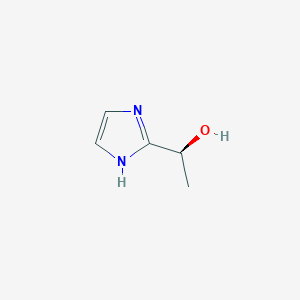
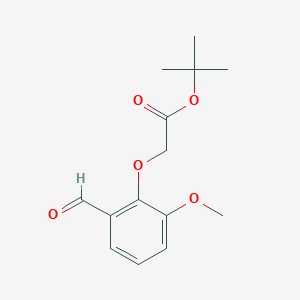
![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)
